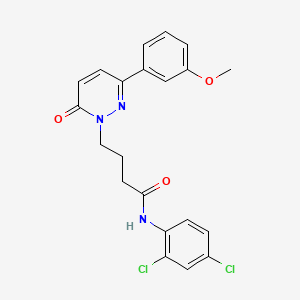

N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c1-29-16-5-2-4-14(12-16)18-9-10-21(28)26(25-18)11-3-6-20(27)24-19-8-7-15(22)13-17(19)23/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHZIEKTIODBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. The primary focus has been on its anticancer properties.

Anticancer Activity

In vitro studies conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines representing different types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results indicated that the compound exhibited low levels of anticancer activity, with only four cancer cell lines showing slight sensitivity at a concentration of 10 µM. Notably, leukemia cell lines demonstrated the highest sensitivity to the compound's effects .

Table 1: Summary of Anticancer Activity

| Cancer Type | Sensitivity Level (10 µM) |

|---|---|

| Leukemia | High |

| Melanoma | Low |

| Lung | Low |

| Colon | Low |

| CNS | Low |

| Ovarian | Low |

| Renal | Low |

| Prostate | Low |

| Breast | Low |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may involve interactions with specific molecular targets involved in cell proliferation and apoptosis pathways. The presence of the pyridazine moiety is believed to play a crucial role in modulating these pathways .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- In Vitro Studies : A study reported that the compound was tested against various cancer cell lines using standard protocols. The findings suggested minimal cytotoxic effects at higher concentrations, indicating a need for structural modifications to enhance potency .

- Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest potential interactions with kinases and other enzymes critical for tumor growth .

- In Vivo Studies : Limited in vivo data are available; however, preliminary tests on animal models indicate that while the compound shows some anticancer effects, it may also exhibit toxicity at elevated doses. Further investigations are necessary to establish a therapeutic window.

Comparaison Avec Des Composés Similaires

b. Thioderivatives (Compounds 5a–9, )

- Structural Features: Derivatives like 8c incorporate methylthio or methoxybenzyl groups on pyridazinone.

- Synthetic Flexibility : High yields (e.g., 99.9% for 7a ) suggest efficient acetylation/amination steps, contrasting with moderate yields for antipyrine hybrids. The target’s butanamide linker may require optimization for similar efficiency .

2.2 Dichlorophenyl-Containing Compounds

a. Cannabinoid Receptor Ligands ()

- AM251/Rimonabant : Feature dichlorophenyl-pyrazole-carboxamide structures.

- Target Comparison: While the target shares the dichlorophenyl motif, its pyridazinone core and butanamide chain diverge from pyrazole-based scaffolds. This structural difference may influence receptor selectivity (e.g., CB1 vs. CB2) or metabolic stability .

b. Dichlorophenyl Carbamoyl Derivatives ()

- Example : N-(3,5-dichlorophenylcarbamoyl)-N-isopropylcarbamoyl-glycine.

Structural and Functional Analysis

Critical Discussion

- Pharmacological Prospects: The dichlorophenyl moiety (shared with AM251 ) suggests possible cannabinoid receptor interaction, but the pyridazinone core could redirect activity toward cyclooxygenase or phosphodiesterase inhibition, as seen in other pyridazinones .

- Solubility vs. Bioavailability : The 3-methoxyphenyl group may enhance aqueous solubility relative to chlorophenyl analogs (e.g., 6f ), though the dichlorophenyl moiety could offset this by increasing lipophilicity .

Méthodes De Préparation

Key Synthetic Strategies

The synthesis involves multi-step organic reactions, typically including:

- Pyridazinone ring formation via cyclocondensation.

- Functionalization with methoxyphenyl and dichlorophenyl groups.

- Amide bond formation to link the pyridazinone core to the butanamide chain.

Pyridazinone Core Synthesis

The 6-oxopyridazin-1(6H)-yl scaffold is synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives.

Method 1: Cyclocondensation of β-Ketoesters

- React 4-(3-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol under reflux (4–6 hours).

- Isolate the dihydropyridazinone intermediate via filtration.

- Oxidize using bromine in glacial acetic acid to yield 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid.

Reagents :

- Hydrazine hydrate (excess)

- Glacial acetic acid (solvent)

- Bromine (oxidizing agent)

Introduction of Butanamide Chain

The butanamide side chain is introduced via nucleophilic substitution or coupling reactions.

Method 2: Alkylation and Amidation

- Alkylation : Treat the pyridazinone intermediate with 4-bromobutanoyl chloride in the presence of a base (e.g., K2CO3).

- Amidation : React the alkylated intermediate with 2,4-dichloroaniline using a coupling agent (e.g., EDCl/HOBt) in anhydrous DMF.

Conditions :

Alternative Route: One-Pot Multi-Component Reaction

A streamlined approach involves simultaneous cyclocondensation and functionalization:

- Combine 3-methoxybenzaldehyde, maleic anhydride, and hydrazine hydrate in ethanol.

- Add 4-bromobutanoyl chloride and 2,4-dichloroaniline sequentially.

- Purify via column chromatography (SiO2, ethyl acetate/hexane).

Advantages : Reduced step count, higher atom economy.

Yield : 65–78%.

Optimization and Purification

Critical Parameters

Analytical Characterization Data

Comparative Analysis of Methods

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step protocols, including chlorination of aromatic amines (e.g., 3-methoxyaniline) followed by coupling with pyridazinone intermediates. Key steps:

- Step 1 : Chlorination using Cl₂ in dichloromethane (DCM) at 50–60°C to introduce chloro substituents .

- Step 2 : Amidation via coupling agents (e.g., EDC/HOBt) in DMF to form the butanamide backbone .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) improves yields. Reaction monitoring via TLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl vs. methoxyphenyl groups) .

- MS : High-resolution MS for molecular weight validation (e.g., ESI-MS with m/z ± 2 ppm accuracy) .

- FT-IR : Identify carbonyl (C=O) and amide (N-H) stretches to verify functional groups .

Q. What are the known pharmacological activities of pyridazinone derivatives like this compound?

- Methodological Answer : Pyridazinones exhibit anti-inflammatory and anticancer activity. For this compound:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with chloro/methoxy substituent positions .

- Target identification : Use molecular docking to assess binding affinity for COX-2 or kinase enzymes .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations to optimize the 3D structure (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Step 2 : Compare electrostatic potential maps to identify electron-rich regions influencing receptor binding .

- Validation : Overlay docking results (AutoDock Vina) with crystallographic data from similar compounds .

Q. What experimental strategies address contradictory data in synthesis yields?

- Methodological Answer :

- Parameter screening : Use DOE (Design of Experiments) to test solvent (e.g., DMF vs. acetonitrile), temperature (25–80°C), and catalyst ratios .

- Statistical analysis : Apply ANOVA to identify significant factors (p < 0.05) affecting yield. Replicate trials (n=3) to reduce variability .

Q. How can substituent effects on bioactivity be systematically analyzed?

- Methodological Answer :

- SAR Table :

| Substituent | Position | Effect on Activity | Source |

|---|---|---|---|

| Cl | 2,4-dichlorophenyl | ↑ Lipophilicity, ↑ COX-2 binding | |

| OCH₃ | 3-methoxyphenyl | ↓ Toxicity, moderate solubility |

- Synthetic analogs : Replace Cl with F or OCH₃ to compare IC₅₀ values in cytotoxicity assays .

Q. What advanced analytical methods resolve complex spectral overlaps in NMR?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign coupled protons and carbons in crowded regions (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Dynamic NMR : Analyze temperature-dependent shifts to confirm rotational barriers in the butanamide chain .

Q. How are metabolic pathways of this compound studied in preclinical models?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .

- Phase I/II reactions : Identify hydroxylation (CYP450-mediated) or glucuronidation using isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.